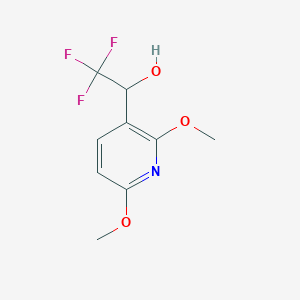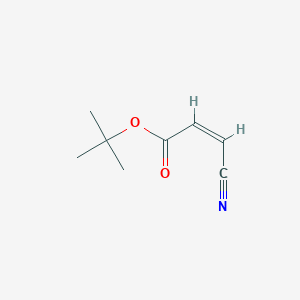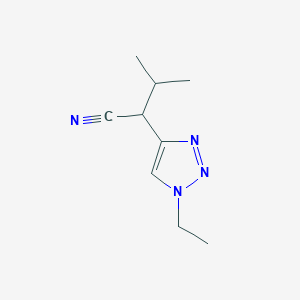
2-Chloro-3-(chloromethyl)-4-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(chloromethyl)-4-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chlorine and fluorine atoms. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)-4-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the chlorination of 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to produce 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then subjected to vapor-phase fluorination to yield 2,3,5-trichloro-4-fluoropyridine . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(chloromethyl)-4-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other strong nucleophiles, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methylthio derivatives of the pyridine ring .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(chloromethyl)-4-fluoropyridine has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Chloro-3-(chloromethyl)-4-fluoropyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-(chloromethyl)oxirane: This compound shares a similar chloromethyl group but differs in its ring structure and reactivity.
2-Chloro-3-(chloromethyl)thiophene: Another related compound with a thiophene ring, used in similar applications.
Uniqueness
2-Chloro-3-(chloromethyl)-4-fluoropyridine is unique due to the combination of chlorine and fluorine substituents on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H4Cl2FN |
|---|---|
Molekulargewicht |
180.00 g/mol |
IUPAC-Name |
2-chloro-3-(chloromethyl)-4-fluoropyridine |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-4-5(9)1-2-10-6(4)8/h1-2H,3H2 |
InChI-Schlüssel |
LODHQHOZUVYQOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1F)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)






![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)



